molecular formula C17H22N2O2 B11810041 3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B11810041
M. Wt: 286.37 g/mol
InChI Key: WKTOIVAJCZUKTC-UHFFFAOYSA-N
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Description

3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropylphenyl group and a propanoic acid moiety, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. The diketone used in this case would be 4-isopropyl-3,5-dimethyl-1-phenyl-1,3-diketone.

    Substitution reactions: The pyrazole ring can undergo various substitution reactions to introduce the isopropylphenyl group at the desired position.

    Introduction of the propanoic acid moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Isopropylphenyl)-2-phenyl-2-propenoic acid
  • 2-Cyano-3-(4-isopropylphenyl)-2-propenoic acid
  • 3-Amino-3-(4-isopropylphenyl)-propionic acid

Uniqueness

3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of both the isopropylphenyl group and the pyrazole ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

3-[3,5-dimethyl-1-(4-propan-2-ylphenyl)pyrazol-4-yl]propanoic acid

InChI

InChI=1S/C17H22N2O2/c1-11(2)14-5-7-15(8-6-14)19-13(4)16(12(3)18-19)9-10-17(20)21/h5-8,11H,9-10H2,1-4H3,(H,20,21)

InChI Key

WKTOIVAJCZUKTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)C(C)C)C)CCC(=O)O

Origin of Product

United States

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